2,5-Dibromo-3-(methoxymethyl)pyridine
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Overview
Description
2,5-Dibromo-3-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7Br2NO and a molecular weight of 280.95 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a methoxymethyl group at position 3 on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(methoxymethyl)pyridine typically involves the bromination of 3-(methoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(methoxymethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base, and an organoboron reagent under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,5-Dibromo-3-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds or as a building block in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(methoxymethyl)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. The bromine atoms and the methoxymethyl group play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-methoxypyridine: Similar structure but lacks the methoxymethyl group.
2,5-Dibromo-3-methylpyridine: Similar structure but has a methyl group instead of a methoxymethyl group.
Uniqueness
2,5-Dibromo-3-(methoxymethyl)pyridine is unique due to the presence of both bromine atoms and the methoxymethyl group, which confer specific reactivity and properties that are distinct from its analogs .
Properties
IUPAC Name |
2,5-dibromo-3-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVMIBUHVYBOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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